3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains an oxazolidinone ring substituted with a bromophenyl group and a methylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with glycidol to form an intermediate, which is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antiviral agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Bromobenzyl)methylamine: A related compound with a similar bromophenyl group but different functional groups.
4-Bromophenyl 4-Piperidinol Derivatives: Compounds with similar bromophenyl groups but different ring structures and functional groups.
Uniqueness
3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure and the presence of both bromophenyl and methylaminomethyl groups. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-13-6-10-7-14(11(15)16-10)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEGLMAWWQSKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.